

# An In-depth Technical Guide to the Structure of Cyclopropylcarboxylic Acid

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## Compound of Interest

Compound Name: Cyclopropylcarboxylic acid

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This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of **cyclopropylcarboxylic acid**. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the needs of researchers in organic synthesis and medicinal chemistry.

## Core Molecular Structure

**Cyclopropylcarboxylic acid** ( $C_4H_6O_2$ ) is an organic compound featuring a three-membered cyclopropane ring attached to a carboxylic acid functional group.<sup>[1][2]</sup> The strained nature of the cyclopropane ring imparts unique chemical reactivity to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup>

The core structure consists of a trigonal planar carboxyl group bonded to one of the carbon atoms of the cyclopropane ring. The carbon atoms of the cyclopropane ring are  $sp^3$  hybridized but have bond angles of  $60^\circ$ , a significant deviation from the ideal  $109.5^\circ$ , leading to considerable ring strain. The carboxyl carbon is  $sp^2$  hybridized, with bond angles around  $120^\circ$ .<sup>[3]</sup>

Caption: 2D structure of **cyclopropylcarboxylic acid**.

## Physicochemical and Spectroscopic Data

The structural properties of **cyclopropylcarboxylic acid** have been well-characterized by various analytical techniques. The following tables summarize key quantitative data.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	86.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
CAS Registry Number	1759-53-1	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Clear colorless to light yellow liquid or white crystalline solid	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	14-19 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	182-186 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.081 g/mL at 25 °C	<a href="#">[4]</a>
pKa	4.83 at 25 °C	<a href="#">[4]</a>

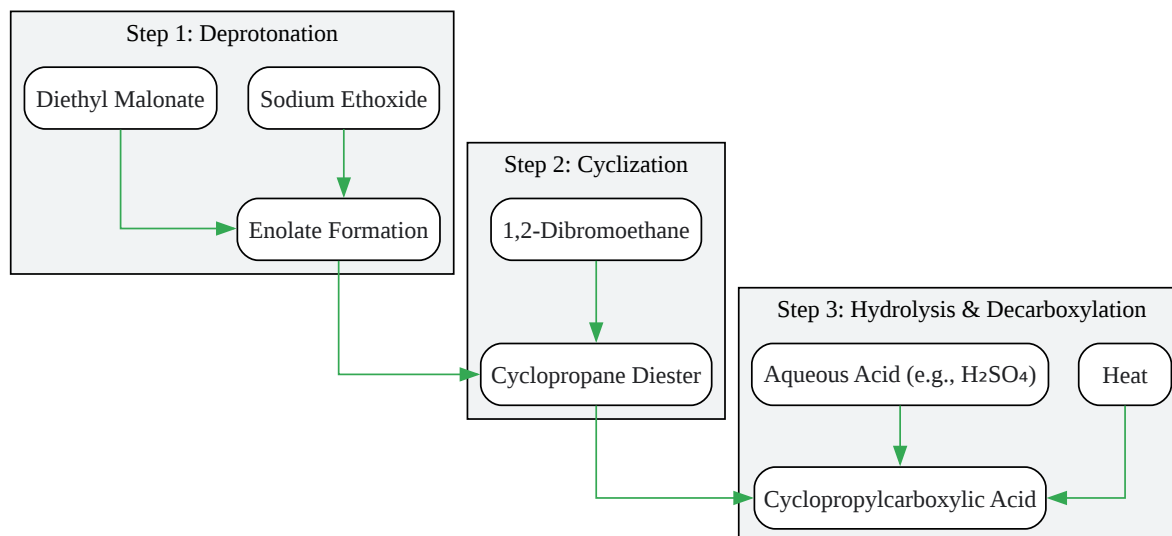
Parameter	Bond	Length (Å) / Angle (°)	Reference
Bond Length	C-C (ring)	1.50	<a href="#">[9]</a>
C=O	1.20	<a href="#">[3]</a>	
C-O	1.34	<a href="#">[3]</a>	
Bond Angle	C-C-C (ring)	60	<a href="#">[9]</a>
O=C-O	~120	<a href="#">[3]</a>	

Technique	Parameter	Value (ppm or $\text{cm}^{-1}$ )	Assignment	Reference
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	$\sim 12.1$	-COOH	[10]
	$\sim 1.8\text{-}1.9$	-CH (methine)		[10]
	$\sim 1.6\text{-}1.7$	-CH <sub>2</sub> (methylene)		
	$\sim 1.0\text{-}1.1$	-CH <sub>2</sub> (methylene)		
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	$\sim 180$	C=O	[11]
	$\sim 13$	-CH (methine)		[11]
	$\sim 9$	-CH <sub>2</sub> (methylene)		
IR Spectroscopy	Wavenumber ( $\nu$ )	2500-3300 (broad)	O-H stretch	[12][13]
	$\sim 1710$	C=O stretch (dimer)		[12][13]
	$\sim 3080$	C-H stretch (ring)		
	$\sim 1050$	C-C stretch (ring)		

## Experimental Protocols

This protocol describes a common laboratory-scale synthesis of **cyclopropylcarboxylic acid**.

Workflow Diagram



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Caption: Synthesis of **cyclopropylcarboxylic acid** via malonic ester pathway.

#### Methodology:

- **Enolate Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.
- **Cyclization:** To the resulting solution of the malonate enolate, add 1,2-dibromoethane dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization reaction.
- **Hydrolysis and Decarboxylation:** Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the ester groups. Heat the mixture at reflux until the hydrolysis is

complete (typically monitored by TLC). After cooling, acidify the mixture with a strong acid, such as sulfuric acid. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating.

- Purification: Heat the acidified mixture to induce decarboxylation, which is evidenced by the evolution of CO<sub>2</sub> gas. After decarboxylation is complete, the crude **cyclopropylcarboxylic acid** can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by distillation.[\[14\]](#)[\[15\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Prepare a sample by dissolving approximately 10-20 mg of the purified **cyclopropylcarboxylic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
  - Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure. The characteristic signals are listed in Table 3.[\[10\]](#)[\[11\]](#)
- Infrared (IR) Spectroscopy:
  - Obtain an IR spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
  - Alternatively, for a solid sample, prepare a KBr pellet or a mull.
  - Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak from 2500-3300 cm<sup>-1</sup>) and the C=O stretch (~1710 cm<sup>-1</sup>).[\[12\]](#)[\[13\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS):
  - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

- Inject the solution into a GC-MS system to separate the compound from any impurities and to obtain its mass spectrum.
- Confirm the molecular weight from the molecular ion peak ( $m/z = 86$ ) and analyze the fragmentation pattern to further support the structural assignment.[16]

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